molecular formula C14H12O5 B1438954 5-(4-Formylphenoxymethyl)-3-methylfuran-2-carboxylic acid CAS No. 1153306-99-0

5-(4-Formylphenoxymethyl)-3-methylfuran-2-carboxylic acid

Cat. No.: B1438954
CAS No.: 1153306-99-0
M. Wt: 260.24 g/mol
InChI Key: NBILDENICBXFLK-UHFFFAOYSA-N
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Description

5-(4-Formylphenoxymethyl)-3-methylfuran-2-carboxylic acid is an organic compound that features a furan ring substituted with a formylphenoxymethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Formylphenoxymethyl)-3-methylfuran-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 4-formylphenol, which is then reacted with 3-methylfuran-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

5-(4-Formylphenoxymethyl)-3-methylfuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol group using reducing agents like sodium borohydride.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, where the phenol moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 5-(4-Carboxyphenoxymethyl)-3-methylfuran-2-carboxylic acid.

    Reduction: 5-(4-Hydroxymethylphenoxymethyl)-3-methylfuran-2-carboxylic acid.

    Substitution: Products depend on the nucleophile used, such as 5-(4-Alkylphenoxymethyl)-3-methylfuran-2-carboxylic acid.

Scientific Research Applications

5-(4-Formylphenoxymethyl)-3-methylfuran-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of 5-(4-Formylphenoxymethyl)-3-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The furan ring and carboxylic acid group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Formylphenoxymethyl)-2-furan-carboxylic acid: Similar structure but lacks the methyl group on the furan ring.

    5-(4-Formylphenoxymethyl)-3-methylthiophene-2-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

5-(4-Formylphenoxymethyl)-3-methylfuran-2-carboxylic acid is unique due to the presence of both a formylphenoxymethyl group and a carboxylic acid group on a furan ring

Properties

IUPAC Name

5-[(4-formylphenoxy)methyl]-3-methylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-9-6-12(19-13(9)14(16)17)8-18-11-4-2-10(7-15)3-5-11/h2-7H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBILDENICBXFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)COC2=CC=C(C=C2)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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